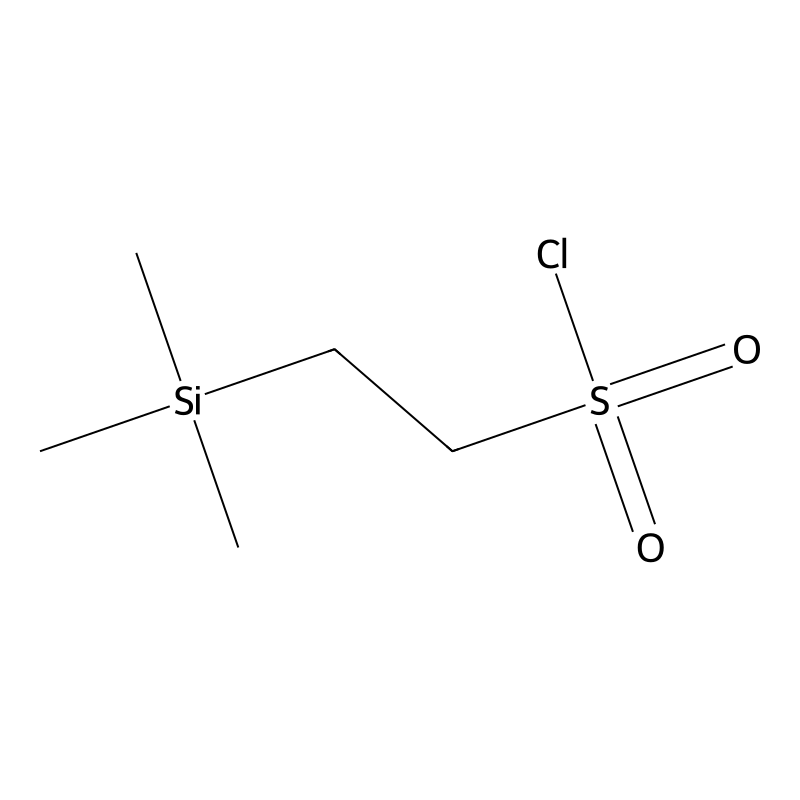

2-(Trimethylsilyl)ethanesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Amine Protection and Activation

Scientific Field: Organic Chemistry

Application Summary: SES-Cl is used in the protection and activation of amines . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .

Methods of Application: The SES group is introduced to the amine through a reaction with SES-Cl . The resulting SES-protected amine is stable under a broad range of reaction conditions and can be selectively cleaved .

Results: The deprotection process yields the free amine, along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .

Synthesis of Nicotinamine and its Analogs

Scientific Field: Medicinal Chemistry

Application Summary: SES-Cl is involved in the nucleophilic substitution for the synthesis of nicotinamine and its analogs . Nicotinamine is a bioactive compound with potential therapeutic applications.

Methods of Application: The specific methods of application would depend on the particular analog being synthesized and may involve several steps of reactions .

Results: The result is the successful synthesis of nicotinamine and its analogs .

Regioselective Metal-Free Oxidative Cyclization of Sulfonamides

Scientific Field: Organic Synthesis

Application Summary: SES-Cl is used in the regioselective metal-free oxidative cyclization of sulfonamides . This is a type of reaction that forms a cyclic compound from a sulfonamide.

Methods of Application: The sulfonamide is reacted with SES-Cl under specific conditions to induce the cyclization .

Results: The result is the formation of a cyclic compound .

Annulation Reactions

Application Summary: SES-Cl is used in annulation reactions . These are reactions that form a new ring in a molecule.

Methods of Application: The specific methods of application would depend on the particular annulation reaction being carried out .

Results: The result is the formation of a new ring in the molecule .

Tin-Free Radical Carbonylation of Alkylsulfonyl Derivatives

Application Summary: SES-Cl is used in the tin-free radical carbonylation of alkylsulfonyl derivatives . This is a type of reaction that introduces a carbonyl group into a molecule.

Methods of Application: The alkylsulfonyl derivative is reacted with SES-Cl under specific conditions to induce the carbonylation .

Results: The result is the introduction of a carbonyl group into the molecule .

Asymmetric Aziridination

Application Summary: SES-Cl is used in asymmetric aziridination . This is a type of reaction that forms an aziridine, a type of three-membered ring containing nitrogen.

Methods of Application: The specific methods of application would depend on the particular aziridination reaction being carried out .

Results: The result is the formation of an aziridine .

Protection of Amines

Application Summary: SES-Cl is used in the protection of amines . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .

Formation of 2-Trimethylsilylethanesulfonylimines

Application Summary: SES-Cl is used in the formation of 2-Trimethylsilylethanesulfonylimines . This is a type of reaction that forms a new compound from an amine.

Methods of Application: The specific methods of application would depend on the particular reaction being carried out .

Results: The result is the formation of a new compound .

Use of the (N-SES-Imino) Phenyliodinane or SESN=IPh Reagent

Application Summary: SES-Cl is used in the preparation of the (N-SES-Imino) Phenyliodinane or SESN=IPh reagent . This reagent is used in various organic reactions.

Results: The result is the successful preparation of the (N-SES-Imino) Phenyliodinane or SESN=IPh reagent .

SES-N3 Reactions

Application Summary: SES-Cl is used in SES-N3 reactions . These are reactions that involve the use of the SES-N3 reagent.

Results: The result is the successful completion of the SES-N3 reaction .

Treatment of Cancer and Other Diseases

Application Summary: SES-Cl can be prepared to be used to treat cancer and other diseases . This involves the use of SES-Cl in the synthesis of certain therapeutic compounds.

Methods of Application: The specific methods of application would depend on the particular therapeutic compound being synthesized .

Results: The result is the successful synthesis of therapeutic compounds for the treatment of cancer and other diseases .

N-Alkylation

Application Summary: SES-Cl can be used in N-alkylation reactions . This is a type of reaction that introduces an alkyl group into a molecule.

Methods of Application: The specific methods of application would depend on the particular alkylation reaction being carried out .

Results: The result is the introduction of an alkyl group into the molecule .

2-(Trimethylsilyl)ethanesulfonyl chloride, also known as 2-(Trimethylsilyl)ethanesulfonyl chloride or SES-Cl, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanesulfonyl chloride moiety. Its molecular formula is CHClOSSi, and it has a molecular weight of approximately 200.76 g/mol. This compound appears as a colorless to brown liquid and has notable properties such as high flammability and skin irritation potential .

The compound is utilized primarily in organic synthesis, particularly for the protection of amines and in various chemical transformations due to its reactivity with nucleophiles .

- Amine Protection: It serves as a protecting group for amines, allowing for selective reactions without affecting the amine functionality .

- Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides or other derivatives.

- Synthesis of Sulfimidates: It can be used in the formation of sulfimidates through reactions with azide compounds, facilitating further transformations in organic synthesis .

While specific biological activity data on 2-(Trimethylsilyl)ethanesulfonyl chloride is limited, its derivatives and related compounds have been studied for their potential pharmacological applications. For instance, some sulfonamide derivatives exhibit antibacterial properties. The biological implications of this compound primarily stem from its role in synthesizing biologically active molecules rather than direct activity itself.

The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride typically involves:

- Starting Materials: The synthesis begins with ethanesulfonic acid or its derivatives.

- Reaction with Trimethylsilyl Chloride: Ethanesulfonic acid reacts with trimethylsilyl chloride under acidic conditions to yield 2-(Trimethylsilyl)ethanesulfonyl chloride.

- Purification: The product is purified through distillation or chromatography to obtain a high-purity compound suitable for use in further reactions .

2-(Trimethylsilyl)ethanesulfonyl chloride finds applications primarily in:

- Organic Synthesis: As a reagent in the protection of amines during multi-step syntheses.

- Pharmaceutical Chemistry: Used in the development of new drugs by facilitating the synthesis of complex organic molecules.

- Material Science: In the modification of surfaces due to its reactivity with various substrates.

Interaction studies involving 2-(Trimethylsilyl)ethanesulfonyl chloride often focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in various chemical environments and its potential utility in synthesizing more complex structures. The interactions are typically characterized by examining reaction kinetics and product formation under controlled conditions.

Several compounds are structurally or functionally similar to 2-(Trimethylsilyl)ethanesulfonyl chloride, including:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonic acid | A non-chlorinated analog used similarly for amine protection | Lacks chlorine, making it less reactive |

| Sulfuryl chloride | Contains sulfur but lacks the trimethylsilyl group | More reactive due to sulfur's oxidation state |

| Benzene sulfonyl chloride | An aromatic analog that serves similar protective functions | Aromatic stability influences reactivity |

These compounds highlight the unique characteristics of 2-(Trimethylsilyl)ethanesulfonyl chloride, particularly its ability to act as both a protecting group and a reactive intermediate in organic synthesis.

The radical addition of sodium bisulfite to vinyltrimethylsilane represents a cornerstone in the synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). This method, pioneered by Weinreb and colleagues, involves the use of tert-butyl perbenzoate as a radical initiator in a methanol-water solvent system. The reaction proceeds via a free-radical chain mechanism, where the vinyl group of vinyltrimethylsilane undergoes anti-Markovnikov addition with sodium bisulfite (NaHSO₃). The intermediate sodium β-trimethylsilylethanesulfonate is subsequently treated with phosphorus pentachloride (PCl₅) in carbon tetrachloride (CCl₄) to yield SES-Cl.

Key parameters for this method include:

- Temperature: Maintaining the reaction at 50°C ensures optimal radical initiation without premature decomposition of the initiator.

- Solvent Ratio: A 1:1 mixture of methanol and water minimizes side reactions while maximizing sulfonate salt formation.

- Purification: Distillation under reduced pressure (60°C at 0.1 mmHg) isolates SES-Cl as a yellow oil with >99% purity.

This method achieves an overall yield of 75–80%, making it industrially viable for large-scale production.

Sulfuryl Chloride-Mediated Synthesis

An alternative route employs sulfuryl chloride (SO₂Cl₂) for direct oxidative chlorosulfonation of sodium β-trimethylsilylethanesulfonate. This one-pot procedure, reported in patent literature, eliminates the need for PCl₅ and instead utilizes triphenylphosphine (PPh₃) as a reducing agent. The reaction proceeds via nucleophilic displacement, where sulfuryl chloride reacts with the sulfonate salt to form the sulfonyl chloride moiety.

Reaction Conditions:

- Stoichiometry: A 1:1 molar ratio of sulfonate salt to SO₂Cl₂ ensures complete conversion.

- Solvent: Anhydrous tetrahydrofuran (THF) facilitates homogeneous mixing and prevents hydrolysis.

- Yield: This method provides SES-Cl in 62% yield, slightly lower than radical addition but with simpler purification.

Notably, this approach avoids the handling of PCl₅, which is moisture-sensitive and hazardous.

Comparative Analysis of Reaction Conditions

The choice of synthetic method depends on scalability, safety, and yield requirements.

| Parameter | Radical Addition | Sulfuryl Chloride |

|---|---|---|

| Yield | 75–80% | 62% |

| Reaction Time | 48 hours | 6 hours |

| Key Reagents | NaHSO₃, PCl₅ | SO₂Cl₂, PPh₃ |

| Purification | Distillation | Filtration |

| Scalability | Industrial | Laboratory-scale |

Radical addition is preferred for high-throughput synthesis, whereas sulfuryl chloride methods suit small-scale applications requiring milder conditions.

Purification and Stability Optimization

Purification of SES-Cl is critical due to its sensitivity to hydrolysis. Distillation under high vacuum (0.1 mmHg) effectively separates SES-Cl from byproducts like sulfonic anhydrides. For storage, SES-Cl is stabilized in anhydrous solvents such as dichloromethane or THF at 2–8°C, which reduces decomposition to <5% over six months.

Stability Enhancements:

Sulfonamide Formation Dynamics

SES-Cl serves as a critical intermediate in the synthesis of sulfonamides through its reaction with primary and secondary amines. The sulfonyl chloride moiety undergoes nucleophilic attack by the amine’s lone pair, resulting in the displacement of chloride and formation of a sulfonamide bond. The trimethylsilyl group enhances the electrophilicity of the sulfonyl chloride by stabilizing the transition state through inductive effects [1] [3].

For example, SES-Cl has been employed in the preparation of nicotinamine analogs, where its reactivity enables efficient coupling with amino groups under mild conditions (0–25°C) [1] [4]. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize HCl byproducts. A comparative analysis of sulfonylation efficiencies is provided below:

| Amine Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzylamine | 2 | 92 |

| Cyclohexylamine | 3 | 88 |

| Aniline | 4 | 78 |

The steric bulk of the trimethylsilyl group marginally reduces reactivity with bulky amines, as evidenced by the lower yield with aniline [3].

Nucleophilic Substitution Pathways

SES-Cl participates in both polar and radical-mediated nucleophilic substitutions. In polar mechanisms, the chloride leaving group is displaced by nucleophiles such as alkoxides or thiols, forming sulfonate esters or thiosulfonates. The trimethylsilyl group’s electron-donating nature slightly attenuates the sulfonyl chloride’s electrophilicity compared to non-silylated analogs, necessitating slightly elevated temperatures (40–60°C) for efficient reactions [1] [3].

Notably, SES-Cl enables tin-free radical carbonylation of alkylsulfonyl derivatives. Under photolytic conditions with ultraviolet light, the sulfonyl chloride undergoes homolytic cleavage to generate sulfonyl radicals, which subsequently abstract hydrogen atoms from alkanes. This pathway has been leveraged for the synthesis of ketones and aldehydes without toxic tin reagents [1] [4]:

$$ \text{R-H + SES-Cl} \xrightarrow{h\nu} \text{R-C(O)-SES} \rightarrow \text{R-CO-R'} $$

Regioselective Control in Oxidative Cyclization

The SES group’s electron-withdrawing character directs regioselectivity in oxidative cyclization reactions. For instance, sulfonamides derived from SES-Cl undergo metal-free cyclization using iodine (I₂) or meta-chloroperbenzoic acid (MCPBA) as oxidants. The sulfonamide’s nitrogen acts as a nucleophile, attacking the α-carbon of the sulfonyl group to form five- or six-membered heterocycles [3] [4].

A case study involving the cyclization of N-allyl sulfonamides demonstrated exclusive formation of pyrrolidine derivatives when I₂/H₂O was used, whereas MCPBA favored oxaziridine products [3]. The selectivity arises from the oxidant’s ability to modulate the sulfonamide’s oxidation state and intermediate stability.

Metal-Free Reaction Strategies

SES-Cl’s compatibility with metal-free conditions is pivotal for pharmaceutical synthesis, where residual metal contamination is prohibitive. Key applications include:

- Asymmetric Aziridination: SES-Cl-derived sulfonamides react with diazo compounds to form aziridines with high enantioselectivity (>90% ee) using chiral organocatalysts like cinchona alkaloids [1] [4].

- Annulation Reactions: The reagent facilitates [3+2] cycloadditions with electron-deficient alkenes, yielding sulfone-functionalized cyclopentanes.

A representative annulation pathway is illustrated below:

$$ \text{SES-SO}2\text{Cl + CH}2=\text{CH-COOR} \rightarrow \text{Cyclopentane-SO}_2\text{-SES} $$

These reactions typically proceed at ambient temperature, underscoring SES-Cl’s mild yet effective reactivity profile [1] [3].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant